An In-Depth Technical Guide to the Synthesis of N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide
An In-Depth Technical Guide to the Synthesis of N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide, commonly referred to as TMS-triflimide or Tf₂NSiMe₃, is a powerful and versatile reagent in modern organic synthesis. Its unique combination of a sterically demanding, yet highly electrophilic silicon center, coupled with the exceptionally non-coordinating and electron-withdrawing nature of the bis(trifluoromethanesulfonyl)imide (triflimide) anion, makes it a superior Lewis acid catalyst and silylating agent. This guide provides an in-depth exploration of the synthesis of TMS-triflimide, offering detailed protocols, mechanistic insights, and practical considerations for its successful preparation and application in a research setting.
This compound is particularly valued for its ability to catalyze a range of transformations, including Diels-Alder reactions, Friedel-Crafts acylations, and Mukaiyama aldol reactions, often with greater efficacy than traditional silyl triflates.[1] Its utility also extends to electrochemistry, where it serves as a component in electrolyte solutions for lithium-ion batteries.[2] Understanding the nuances of its synthesis is paramount for ensuring high purity and optimal performance in these demanding applications.
Chemical Properties and Structure
| Property | Value |
| Molecular Formula | C₅H₉F₆NO₄S₂Si |
| Molecular Weight | 353.33 g/mol |
| Appearance | Colorless to light-colored clear liquid |
| Boiling Point | 115 °C at 2 mmHg[3][4] |
| Density | ~1.543 g/cm³[4] |
| CAS Number | 82113-66-4[5] |
The structure of N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide features a central nitrogen atom bonded to two strongly electron-withdrawing trifluoromethanesulfonyl (-SO₂CF₃) groups and a trimethylsilyl (-Si(CH₃)₃) group. This arrangement results in a highly polarized N-Si bond, rendering the silicon atom highly electrophilic.
Synthesis of N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide: A Detailed Protocol
The most common and direct method for the synthesis of N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide is the silylation of bis(trifluoromethanesulfonyl)imide (HNTf₂) with a suitable silylating agent, typically trimethylsilyl chloride (TMSCl).[6] The reaction proceeds under anhydrous conditions to produce the desired product and hydrogen chloride as a byproduct.
Reaction Mechanism
The reaction is a classic example of an electrophilic substitution at the nitrogen atom of the imide. The lone pair of electrons on the nitrogen atom of bis(trifluoromethanesulfonyl)imide attacks the electrophilic silicon atom of trimethylsilyl chloride. This is followed by the departure of the chloride ion, which then abstracts the proton from the nitrogen to form hydrogen chloride and the final product.
Caption: Proposed reaction mechanism for the synthesis of N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide.
Experimental Protocol
This protocol details the synthesis of N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide from bis(trifluoromethanesulfonyl)imide and trimethylsilyl chloride.[6] Rigorously anhydrous conditions are essential for the success of this synthesis.
Materials and Equipment:
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Bis(trifluoromethanesulfonyl)imide (HNTf₂)
-
Trimethylsilyl chloride (TMSCl), freshly distilled
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Anhydrous dichloromethane (CH₂Cl₂)
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Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet
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Ice bath
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Distillation apparatus for fractional distillation under reduced pressure
Procedure:
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Reaction Setup: In a flame-dried Schlenk flask under a positive pressure of dry nitrogen, dissolve bis(trifluoromethanesulfonyl)imide (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TMSCl: Slowly add freshly distilled trimethylsilyl chloride (1.0 eq) to the stirred solution via a dropping funnel over a period of 30 minutes. The addition is exothermic, and maintaining the temperature at 0 °C is crucial to control the reaction rate and minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy by observing the disappearance of the starting imide peak and the appearance of the product peak.
-
Work-up and Purification:
Quantitative Data Summary:
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) |
| Bis(trifluoromethanesulfonyl)imide (HNTf₂) | 1.0 | 281.14 |
| Trimethylsilyl chloride (TMSCl) | 1.0 | 108.64 |
| Anhydrous Dichloromethane | Solvent | 84.93 |
Alternative Synthetic Approaches
While the reaction with TMSCl is the most direct route, other methods have also been reported:
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In-situ Generation: N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide can be prepared in situ through the protodesilylation of allyltrimethylsilane with bis(trifluoromethanesulfonyl)imide.[3] This method is convenient for immediate use of the reagent in subsequent reactions without the need for isolation and purification.
-
Reaction with Silver Triflimide: An older method involves the reaction of silver(I) bis(trifluoromethanesulfonyl)imide (AgNTf₂) with trimethylsilyl chloride.[3] The formation of insoluble silver chloride drives the reaction to completion.
-
Using Hexamethyldisilazane (HMDS): Hexamethyldisilazane can also be used as a silylating agent, reacting with HNTf₂ to form the desired product and ammonia as a byproduct. This method avoids the generation of corrosive HCl.
Characterization
Purity and identity of the synthesized N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide should be confirmed by spectroscopic methods.
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¹⁹F NMR Spectroscopy: This is a key technique for assessing the purity of the final product. The trifluoromethyl groups give a sharp singlet in the ¹⁹F NMR spectrum. The absence of a peak corresponding to the starting HNTf₂ indicates complete reaction.
-
¹H NMR Spectroscopy: The trimethylsilyl group will show a sharp singlet in the proton NMR spectrum.
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Elemental Analysis: To confirm the elemental composition of the synthesized compound.
Safety and Handling
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide is a reactive and corrosive compound that requires careful handling.
-
Hazards: It is known to cause skin and eye irritation.[5][7] Due to its reactivity with water, it should be handled in a moisture-free environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this reagent.[7]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood.[8] Use dry glassware and syringes for transfers. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a freezer to prevent degradation.[7][9]
-
Spills: In case of a spill, absorb the material with an inert, dry absorbent and dispose of it as hazardous waste. Do not use water to clean up spills.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | - Ensure the use of freshly distilled, high-purity starting materials. - Extend the reaction time or gently heat the reaction mixture after the initial addition. |
| Moisture contamination | - Use rigorously dried glassware and anhydrous solvents. - Maintain a positive pressure of inert gas throughout the reaction. | |
| Product Contamination | Incomplete removal of byproducts | - Ensure efficient removal of HCl and excess TMSCl under vacuum before distillation. |
| Impure starting materials | - Purify starting materials before use. | |
| Difficulty in Purification | Decomposition during distillation | - Ensure a high vacuum is maintained during distillation to keep the temperature as low as possible. |
Applications in Organic Synthesis
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide is a highly effective Lewis acid catalyst. Its strong electrophilicity and the non-coordinating nature of the triflimide anion make it particularly useful in reactions where traditional Lewis acids may fail or lead to side reactions.
Experimental Workflow for a Catalyzed Reaction
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. N-(TRIMETHYLSILYL)BIS(TRIFLUOROMETHANESULFONYL)IMIDE | 82113-66-4 [chemicalbook.com]
- 4. pure-synth.com [pure-synth.com]
- 5. N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide | C5H9F6NO4S2Si | CID 11013624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide | 82113-66-4 | Benchchem [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide | 82113-66-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
